Product packaging for HOCPCA(Cat. No.:CAS No. 867178-11-8)

HOCPCA

Cat. No.: B1673325
CAS No.: 867178-11-8
M. Wt: 128.13 g/mol
InChI Key: VKJGQKRRULDFCI-UHFFFAOYSA-N
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Description

Significance within Neuroactive Small Molecules and γ-Hydroxybutyrate (GHB) Analog Chemistry

HOCPCA holds significance as a conformationally restricted cyclic analog of γ-hydroxybutyric acid (GHB). smolecule.com GHB is an endogenous neuroactive substance and a proposed neurotransmitter that interacts with both low- and high-affinity binding sites in the central nervous system (CNS). researchgate.netresearchgate.net While GHB acts as a weak agonist at GABA(B) receptors, evidence also points to the existence of specific high-affinity GHB receptor sites. nih.gov The exact molecular mechanism of action for GHB, particularly concerning these high-affinity sites, has been a subject of ongoing research. researchgate.netnih.gov

This compound was designed to selectively target these high-affinity GHB binding sites. Unlike GHB, which exhibits lower selectivity due to its dual affinity for GHB-specific sites and GABA(B) receptors, this compound demonstrates a significantly higher affinity for GHB sites, reported to be 27- to 39-fold greater than that of GHB itself, with Ki values in the nanomolar range. nih.govwikipedia.orgwikiwand.com Crucially, this compound lacks significant interaction with GABA(B) receptors. nih.gov This enhanced selectivity makes this compound a valuable tool for researchers aiming to dissect the specific pharmacology mediated by the high-affinity GHB binding sites, distinguishing it from the effects mediated by GABA(B) receptors. nih.gov

Foundational Research Context and Current Academic Trajectories

Foundational research identified Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity neuronal target for GHB, a discovery that was unexpected given GHB's relationship to GABA, an inhibitory neurotransmitter. researchgate.netmdpi.compnas.org This finding provided a molecular identity for the long-sought-after high-affinity GHB binding site. researchgate.netmdpi.compnas.org Intriguingly, GHB and synthetic small-molecule analogs like this compound were found to bind to a specific pocket within the hub domain of the multimeric CaMKIIα enzyme. researchgate.netpnas.org

Current academic trajectories involving this compound are largely focused on exploring its potential as a research tool and a therapeutic agent, particularly in the context of neurological conditions. Studies have investigated this compound's pharmacokinetics, including its brain uptake mediated by monocarboxylate transporters (MCT1/2). researchgate.netresearchgate.net Research indicates that MCT1 is an important entry site for this compound into the brain. researchgate.net This brain permeability makes this compound a useful probe for understanding the molecular mechanisms of GHB at its high-affinity binding site and for elucidating the pharmacology of the GHB system. mdpi.com

Detailed research findings highlight this compound's neuroprotective effects, particularly in models of stroke and neurodegenerative diseases. Studies in mice have shown that this compound can improve sensorimotor function and reduce infarct volume after experimental stroke. researchgate.netnih.govnih.gov This neuroprotection is thought to involve the modulation of CaMKIIα activity. researchgate.netnih.govnih.gov Specifically, this compound has been observed to normalize cytosolic Thr286 autophosphorylation after ischemia in mice and downregulate the expression of a constitutively active CaMKII kinase fragment induced by ischemia. nih.govnih.govbiorxiv.org While holoenzyme stabilization has been suggested as a potential mechanism, further studies are needed to establish a causal link to in vivo findings. nih.govnih.govbiorxiv.org Research also explores this compound's potential role in dampening inflammatory changes post-stroke. nih.govnih.gov

Furthermore, this compound's selective binding properties are being utilized in drug discovery efforts targeting GPR35 and CaMKIIα. The development of radiolabeled this compound, such as tritium-labeled ([³H]this compound) and carbon-11-labeled ([¹¹C]this compound), serves as a valuable tool for selectively probing GHB high-affinity binding sites in research, including homogenate binding studies and in vitro/ex vivo autoradiography. researchgate.netresearchgate.netmdpi.comacs.org These radioligands offer advantages in sensitivity and specificity for studying GHB binding sites. researchgate.net

The investigation into the molecular determinants of this compound's selectivity for CaMKIIα over other CaMKII isozymes is another active area of research. Studies using site-directed mutagenesis and radioligand binding have identified key interacting residues in CaMKIIα and highlighted the role of a flexible loop containing a residue unique to CaMKIIα in determining this selectivity. nih.gov This research sheds light on the intricate interplay within the CaMKIIα hub cavity that accommodates GHB ligands. nih.gov

The table below summarizes some key research findings related to this compound:

Research AreaKey FindingsModel/MethodologySource
GHB Site AffinityBinds with 27- to 39-fold higher affinity to GHB sites than GHB; Ki in nanomolar range; Lacks affinity for GABAB receptors. nih.govwikipedia.orgwikiwand.comBinding assays in rat brain homogenate. nih.gov nih.gov
Neuroprotection (Stroke)Improves sensorimotor function and reduces infarct volume after experimental stroke. researchgate.netnih.govnih.govMouse models of cerebral ischemia (e.g., MCAO, photothrombotic stroke). researchgate.netnih.govnih.gov researchgate.netnih.govnih.gov
CaMKIIα ModulationNormalizes cytosolic Thr286 autophosphorylation and downregulates ischemia-specific CaMKII fragment expression post-ischemia. nih.govnih.govbiorxiv.orgBiochemical analysis in mouse brain tissue. nih.govnih.gov nih.govnih.govbiorxiv.org
Brain UptakeTransported across the blood-brain barrier via monocarboxylate transporters (MCT1/2). researchgate.netresearchgate.netIn vitro uptake studies in Xenopus laevis oocytes, in vivo studies in mice. researchgate.net researchgate.netresearchgate.net
Radioligand DevelopmentTritium-labeled ([³H]this compound) and carbon-11-labeled ([¹¹C]this compound) developed for probing GHB high-affinity sites. researchgate.netresearchgate.netmdpi.comacs.orgRadiosynthesis and binding studies. researchgate.netresearchgate.netmdpi.comacs.org researchgate.netresearchgate.netmdpi.comacs.org
CaMKIIα SelectivitySelectively binds to CaMKIIα over other isozymes, involves specific residues and a flexible loop in the hub domain. nih.govSite-directed mutagenesis, radioligand binding, homology modeling. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1673325 HOCPCA CAS No. 867178-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

867178-11-8

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9)

InChI Key

VKJGQKRRULDFCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-hydroxycyclopent-1-enecarboxylic acid
HOCPCA

Origin of Product

United States

Advanced Synthetic Approaches and Chemical Transformations of Hocpca

Strategies for HOCPCA Synthesis

Several synthetic strategies have been developed for the preparation of this compound, primarily involving the construction of the cyclopentene (B43876) ring and the introduction of the hydroxyl and carboxylic acid functionalities. smolecule.com

Cyclization Reaction Pathways

One common approach to synthesizing this compound involves cyclization reactions. smolecule.com This strategy typically utilizes appropriate linear or acyclic precursors that contain the necessary carbon atoms and functional groups which are then induced to form the five-membered cyclopentene ring. smolecule.com While the search results generally mention cyclization as a method, specific detailed reaction pathways for this compound itself were not extensively elaborated upon. However, cyclization reactions are a fundamental tool in organic chemistry for constructing cyclic systems.

Chemical Modification of Precursor Molecules

Another strategy for the synthesis of this compound involves the chemical modification of existing cyclic or acyclic precursor molecules. smolecule.com This can involve a series of controlled reactions to introduce or transform functional groups to yield the desired this compound structure. Starting materials such as gamma-butyrolactone (B3396035) or similar compounds can be chemically modified through reactions like hydroxylation and carboxylation to produce this compound. smolecule.com

For research purposes, specifically for positron emission tomography (PET) studies, radiolabeled variants of this compound have been synthesized. smolecule.comresearchgate.netmdpi.com An improved synthesis of tritium-labeled ([³H])-HOCPCA has been described, employing in situ generated lithium trimethoxyborotritide. researchgate.netmdpi.comacs.org This tritium (B154650) incorporation approach has been reported to yield a nearly theoretical radioactive yield with high radiochemical purity. mdpi.com Additionally, a copper-catalyzed radiosynthesis of carbon-11-labeled ([¹¹C])-3-hydroxycyclopent-1-enecarboxylic acid from a cyclopent-2-enol-3-boronic acid pinacol (B44631) ester has been demonstrated, providing a suitable PET radioligand. researchgate.net

Derivatization and Functionalization Reactions of this compound

This compound, possessing both a carboxylic acid and a hydroxyl group, can undergo a variety of derivatization and functionalization reactions typical of these functional groups. smolecule.com These transformations are crucial for modifying its properties, incorporating it into larger molecular structures, or preparing derivatives with altered biological or chemical characteristics.

Esterification Reactions and Their Synthetic Utility

This compound can react with alcohols to form esters. smolecule.com Esterification of the carboxylic acid group is a common transformation in organic synthesis, allowing for the protection of the carboxylic acid, modification of solubility, or preparation of prodrugs or intermediates for further reactions. Esters of cyclic hydroxycarboxylic acids have been studied, and their hydrolysis kinetics can be influenced by factors such as intramolecular interactions and solvent composition. rsc.org

Decarboxylation Pathways and Cyclopentene Derivative Formation

Under certain conditions, this compound may undergo decarboxylation, a reaction that removes the carboxylic acid group. smolecule.com Decarboxylation of this compound can lead to the formation of cyclopentene derivatives. smolecule.com This type of reaction can be utilized to synthesize molecules lacking the carboxylic acid functionality but retaining the cyclopentene ring and potentially the hydroxyl group, opening pathways to a different set of chemical scaffolds.

Radiosynthesis and Isotopic Labeling Techniques for this compound

Radiolabeling of this compound with isotopes like tritium ([³H]) and carbon-11 (B1219553) ([¹¹C]) allows for its use as a radioligand in various research methodologies, including in vitro and in vivo studies. researchgate.netresearchgate.net These labeled forms are essential for tracing the compound's distribution, binding characteristics, and interaction with its biological targets. researchgate.netnih.gov

Tritium Labeling ([³H]-HOCPCA) for Receptor Binding Studies

Tritium labeling of this compound is a key technique for conducting high-affinity receptor binding studies. researchgate.netnih.gov [³H]-HOCPCA has demonstrated exceptional affinity and selectivity for the high-affinity GHB binding sites, making it an indispensable tool in drug discovery and pharmacological research. researchgate.netresearchgate.net Its utility has been shown in various applications, including homogenate binding studies, as well as in vitro and ex vivo autoradiography. researchgate.netresearchgate.net The high specific activity of tritium is particularly advantageous for these types of studies, enabling the detection of small molecule interactions with receptors and facilitating enzyme kinetics investigations at the nanomolar level. nih.govmdpi.com

A reported method for the synthesis of [³H]-HOCPCA involves the reduction of a ketone precursor, specifically 3-oxocyclopent-1-enecarboxylic acid, using in situ generated lithium trimethoxyborotritide. researchgate.netmdpi.comnih.gov This approach has been shown to produce [³H]-HOCPCA selectively labeled at the C-3 position with high radiochemical purity and significant isolated yields. researchgate.netnih.gov

Research findings using [³H]-HOCPCA have confirmed its selective labeling of the high-affinity specific GHB binding site, which is found in high density in cortical and hippocampal regions of the brain. researchgate.netresearchgate.net Studies have also utilized [³H]-HOCPCA to investigate the brain uptake of this compound via its substrate activity at the monocarboxylate transporter 1 (MCT1), located at the blood-brain barrier. researchgate.net

Labeling MethodPrecursorLabeling AgentLabeling PositionRadiochemical PurityIsolated YieldSpecific Activity
Reduction of Ketone Precursor researchgate.netnih.gov3-Oxocyclopent-1-enecarboxylic acidLithium trimethoxyborotritideC-3>99%637 mCi28.9 Ci/mmol

Carbon-11 Labeling ([¹¹C]-HOCPCA) for Advanced Imaging Research

Carbon-11 labeling of this compound allows for its application in advanced imaging techniques such as Positron Emission Tomography (PET). researchgate.netresearchgate.netmdpi.com PET is a non-invasive molecular imaging method that utilizes radiolabeled molecules to evaluate pharmacokinetic and pharmacodynamic properties in vivo. researchgate.netresearchgate.net The short half-life of carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthetic methods. researchgate.netmdpi.comchemistryviews.org

The radiosynthesis of [¹¹C]-HOCPCA has been explored for the visualization of high-affinity GHB binding sites in the living brain using PET. researchgate.net One approach involves the copper-catalyzed radiosynthesis from a cyclopent-2-enol-3-boronic acid pinacol ester precursor using [¹¹C]carbon dioxide. researchgate.net Direct use of cyclotron-produced [¹¹C]CO₂ in carboxylation reactions is a strategy for synthesizing ¹¹C-labeled carboxylic acids. researchgate.netmdpi.comacs.orgnih.gov

While [¹¹C]-HOCPCA holds potential as a PET radioligand, in vivo evaluations in Danish Landrace pigs showed no brain uptake. researchgate.netresearchgate.netacs.org This lack of uptake was possibly attributed to limited transport of [¹¹C]-HOCPCA at tracer doses by the MCT1 transporter. researchgate.netresearchgate.netacs.org Despite this, research continues into developing and evaluating [¹¹C]-labeled compounds for PET imaging, with ongoing efforts to improve radiochemical yields and explore new labeling methodologies. researchgate.netmdpi.comnih.gov

Labeling MethodPrecursorLabeling AgentApplicationOutcome (in vivo pig brain)
Copper-catalyzed carboxylation researchgate.netCyclopent-2-enol-3-boronic acid pinacol ester[¹¹C]Carbon dioxidePET ImagingNo brain uptake observed

Structural Elucidation and Stereochemical Analysis of Hocpca Derivatives

Stereochemistry and Chiral Properties of HOCPCA

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is particularly important for chiral compounds, which exist as non-superimposable mirror images called enantiomers youtube.comwikipedia.orgyoutube.com. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to the possibility of two enantiomers: (S)-HOCPCA and (R)-HOCPCA.

PubChem lists "this compound, 3S" with CID 11579122, explicitly indicating the (3S) absolute configuration nih.gov. Another PubChem entry and Wikipedia list this compound with CID 21750168, referring to 3-hydroxycyclopent-1-ene-1-carboxylic acid, and mention an (R) isomer, confirming the existence of stereoisomers wikipedia.orgwikiwand.comchembase.cn. The presence of a chiral carbon atom in this compound has been noted in research, highlighting the stereochemical aspect of this molecule researchgate.net. The stereochemistry of this compound is crucial for its biological activity, particularly its high affinity and selectivity for GHB binding sites, as demonstrated in studies comparing it to GHB and other analogs researchgate.netmedkoo.com. The defined stereochemistry at the 3-position is a key feature distinguishing the specific enantiomers and influencing their interactions with biological systems.

Conformational Analysis of the Cyclopentene (B43876) Ring System

This compound is characterized by a cyclopentene ring structure smolecule.com. The conformational analysis of cyclic systems, especially five-membered rings like cyclopentane (B165970) and cyclopentene, is a significant area of study due to their inherent flexibility and the interplay of angle and torsional strain ic.ac.ukmaricopa.edusaskoer.cachemistrysteps.com. Unlike the rigid planar representation often used in basic drawings, cyclopentane rings are non-planar and rapidly interconvert between various puckered conformations, such as the "envelope" and "half-chair" or "twist" forms, to minimize torsional strain ic.ac.ukmaricopa.edusaskoer.calibretexts.org. This dynamic process is known as pseudorotation in cyclopentane biomedres.us.

In this compound, the presence of the double bond in the cyclopentene ring introduces some rigidity compared to a saturated cyclopentane ring. However, the five-membered ring still undergoes conformational fluctuations. The conformationally restricted nature of this compound, imposed by its cyclic structure, is suggested to contribute to its enhanced selectivity for GHB sites compared to the more flexible linear structure of GHB . Understanding the preferred conformations and the energy barriers to interconversion within the cyclopentene ring of this compound is vital for accurately modeling its interactions with its biological targets.

Spectroscopic Characterization Methods in Structural Determination

Spectroscopic methods are indispensable tools for the structural elucidation of organic compounds, providing complementary information about molecular composition, functional groups, and connectivity studypug.comsydney.edu.auresearchgate.netsolubilityofthings.comelte.huuniversalclass.com. For this compound, various spectroscopic techniques are employed in its characterization and structural validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule studypug.comsydney.edu.ausolubilityofthings.comuniversalclass.com. NMR is used for the structural validation of synthesized this compound . By analyzing the chemical shifts, splitting patterns, and integration of signals in 1D and 2D NMR spectra (such as ¹H NMR and ¹³C NMR), chemists can confirm the identity and purity of this compound and its derivatives.

Mass Spectrometry (MS) is used to determine the molecular mass and provide information about the fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural fragments studypug.comsydney.edu.auuniversalclass.com. This is crucial for confirming the molecular weight of this compound (128.13 g/mol ) nih.govwikiwand.comchembase.cnsmolecule.com.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths studypug.comsolubilityofthings.comuniversalclass.com. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups through their characteristic absorption bands.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for the separation, identification, and quantification of compounds, often employed for assessing the purity of this compound . Radioligands, such as tritium-labeled this compound ([³H]-HOCPCA), used in binding studies, are characterized using techniques like liquid scintillation counting to quantify the incorporated radioactivity .

The combined application of these spectroscopic methods provides a comprehensive approach to confirm the structure and assess the purity of this compound and its derivatives.

X-ray Crystallography Studies of this compound and Related Ligand-Protein Complexes

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic structure of molecules, including small organic compounds and large biological macromolecules like proteins, often in complex with ligands migrationletters.comnih.govnih.govcriver.comriken.jp. While specific details of X-ray crystallographic studies of this compound itself were not extensively available in the search results, the technique is highly relevant for understanding how this compound interacts with its biological targets.

This compound is known to bind to the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα) researchgate.net. Crystal structures of the CaMKII association domain have been reported researchgate.net. Studying the crystal structure of CaMKIIα in complex with this compound would provide invaluable atomic-level details about the binding site, the specific interactions (such as hydrogen bonds, van der Waals forces), and the conformation of this compound when bound to the protein. This structural information is critical for understanding the molecular basis of this compound's high affinity and selectivity for the GHB binding site and can guide the design of novel ligands migrationletters.comnih.govcriver.com.

The process of obtaining protein-ligand complex structures typically involves co-crystallization of the protein with the ligand or soaking the ligand into pre-formed protein crystals nih.govnih.govcriver.com. X-ray diffraction data are then collected from the resulting crystals and processed to determine the electron density map, from which the atomic coordinates of the protein and bound ligand are derived riken.jp. This provides a static snapshot of the complex, offering insights into the structural determinants of binding and the conformational state of the ligand within the protein's binding pocket.

Molecular Recognition and Ligand Target Interactions of Hocpca

HOCPCA as a Selective Ligand for High-Affinity GHB Binding Sites

This compound functions as a potent and selective ligand for high-affinity GHB binding sites within the central nervous system. Studies have demonstrated that this compound exhibits a significantly higher affinity for these sites compared to GHB itself, with reported affinities ranging from 27 to 39 times greater than that of the parent compound. fishersci.cauni.luinvivochem.cnuni.luuni.lu This enhanced affinity makes this compound a valuable tool for investigating the pharmacology of these specific binding sites. Crucially, unlike GHB which displays low affinity for GABAB receptors, this compound is characterized by a complete absence of interaction with GABAB receptors, contributing to its selectivity profile. fishersci.cauni.luuni.luguidechem.comuni.lu Recent research has identified CaMKIIα as the molecular entity corresponding to the high-affinity GHB binding site, elucidating the primary target of this compound. uni.luinvivochem.cnnih.gov

Specific Interaction with Ca2+/Calmodulin-Dependent Protein Kinase II Alpha (CaMKIIα) Hub Domain

A key aspect of this compound's molecular recognition is its specific interaction with the hub domain of CaMKIIα. Multiple studies confirm that this compound selectively targets and binds to this domain. uni.luinvivochem.cnnih.govfishersci.camedchemexpress.comnih.gov The binding site is located within a deep cavity of the CaMKIIα hub domain. invivochem.cnfishersci.camedchemexpress.com Structural analysis, including X-ray crystallography, has provided detailed insights into the molecular interactions occurring at this binding site. invivochem.cn

Ligand-Induced Conformational Changes in the CaMKIIα Hub Domain

Binding of GHB analogs, including this compound, is suggested to induce conformational changes within the CaMKIIα hub domain. guidechem.com These changes in conformation are believed to contribute to the altered stability and function of the holoenzyme. While some larger GHB analogs, such as PIPA, have been shown to cause a specific outward flip of the Trp403 residue in the hub domain, this compound, being a smaller analog, does not induce this particular conformational change. Nevertheless, the binding of this compound generally impacts the conformation and stability of the hub domain.

Effects on CaMKII Holoenzyme Oligomerization and Stability

A significant effect of this compound binding to the CaMKIIα hub domain is the substantial stabilization of its oligomeric state. This has been observed in in vitro experiments such as thermal shift assays. guidechem.cominvivochem.cnnih.govfishersci.camedchemexpress.comnih.gov This stabilization of the CaMKII holoenzyme is considered a potential underlying mechanism for the observed biological effects of this compound. medchemexpress.com Alterations in CaMKII oligomerization upon this compound binding are hypothesized to lead to changes in the holoenzyme's functionality. fishersci.camedchemexpress.com

Data on the thermal stabilization of the CaMKIIα hub domain by this compound and other ligands:

LigandMaximum ΔTm (°C)Reference
GHB13 nih.gov
This compound11.5 - 15 nih.gov
5-HDC23.7 - 29 nih.gov
PIPA13.04

Distinction from Other CaMKII Modulators

This compound is distinguished from conventional CaMKII inhibitors by its unique binding site and selectivity profile. It belongs to a novel class of CaMKIIα ligands, the GHB analogues, which exhibit unparalleled selectivity for the alpha subtype's hub domain. fishersci.camedchemexpress.comnih.gov In contrast, classical CaMKII inhibitors like KN93 and CN-peptides are known to have off-target effects and inhibit all four CaMKII subtypes (α, β, γ, and δ). fishersci.camedchemexpress.com Furthermore, this compound does not interfere with physiological CaMKIIα signaling processes such as long-term potentiation (LTP), unlike some other CaMKII inhibitors. nih.govfishersci.camedchemexpress.com This selective modulation of the hub domain under specific conditions highlights this compound's distinct mechanism of action. fishersci.camedchemexpress.com

Absence of Interaction with GABAB Receptors

A notable characteristic of this compound's pharmacological profile is its lack of affinity for GABAB receptors. fishersci.cauni.luuni.luguidechem.comuni.lu This is a key point of differentiation from GHB, which is a weak agonist at GABAB receptors and whose effects can be partially mediated through these receptors. fishersci.cauni.lufishersci.camedchemexpress.com The absence of GABAB receptor interaction contributes significantly to this compound's selectivity for high-affinity GHB binding sites, now identified as CaMKIIα. fishersci.cauni.luuni.lu

Exploration of Other Potential Molecular Targets and Binding Sites

The investigation into the molecular targets and binding sites of the chemical compound this compound (3-hydroxycyclopent-1-enecarboxylic acid) has primarily focused on its interaction with high-affinity γ-hydroxybutyrate (GHB) binding sites. These high-affinity sites have been identified as the calcium/calmodulin-dependent protein kinase II subtype alpha (CaMKIIα) researchgate.netresearchgate.netpnas.orgmdpi.com. This compound functions as a potent and selective ligand for these sites, demonstrating a significantly higher affinity compared to GHB itself medkoo.comwikipedia.orgwikiwand.com. Specifically, studies have reported this compound binding with approximately 27 to 39 times better affinity than GHB medkoo.comwikipedia.orgwikiwand.com.

Detailed research findings indicate that this compound binds to a deep cavity located within the hub domain of CaMKIIα researchgate.netresearchgate.netbiorxiv.org. This interaction is distinct from the binding of classical CaMKII inhibitors researchgate.net. The binding of this compound to the CaMKIIα hub domain does not appear to directly influence substrate phosphorylation or autophosphorylation at Thr286 researchgate.netbiorxiv.orgnih.gov. Instead, its binding leads to a substantial stabilization of the oligomeric state of the hub domain researchgate.netbiorxiv.orgnih.gov. While the precise molecular mechanism by which this stabilization translates to observed effects, such as neuroprotection, is still under investigation, it suggests an allosteric modulation of CaMKIIα function biorxiv.orgnih.gov.

The selectivity of this compound for CaMKIIα has been a key aspect of its characterization. Research has shown a pronounced selectivity for CaMKIIα over other isoforms, including CaMKIIβ, -γ, and -δ biorxiv.org. This selectivity is particularly notable given that many key residues within the binding pocket are conserved across these isoforms biorxiv.org. Specific residues essential for the binding of GHB analogues, including this compound, to the CaMKIIα hub have been identified biorxiv.org. Further studies have reinforced this compound's selectivity by demonstrating a complete lack of binding to tissue from CaMKIIα knock-out mice researchgate.netresearchgate.net.

Beyond CaMKIIα, extensive exploration has been conducted to assess this compound's interaction with other potential molecular targets. A significant finding in this regard is that this compound does not bind to a panel of 45 other known central nervous system (CNS) targets, further underscoring its selectivity for the high-affinity GHB binding site, CaMKIIα researchgate.netmdpi.com.

In addition to its primary target, CaMKIIα, investigations into the transport mechanisms of this compound have identified interactions with monocarboxylate transporters (MCTs). This compound has been shown to act as a substrate for Monocarboxylate Transporter subtype 1 (MCT1) and Monocarboxylate Transporter subtype 2 (MCT2) medkoo.comresearchgate.net. This interaction suggests that MCT-mediated transport plays a role in the uptake of this compound into the brain medkoo.comresearchgate.net. Studies involving recombinant expression of MCT1, 2, and 4 in Xenopus laevis oocytes and the use of a tritiated this compound radioligand demonstrated that this compound inhibits the uptake of the endogenous MCT substrate L-[¹⁴C]lactate and acts as a substrate for MCT1 and MCT2 researchgate.net. Mutational analysis further supported that this compound binds to the endogenous substrate pocket of MCTs researchgate.net.

The following table summarizes key findings regarding this compound's binding affinity relative to GHB for the high-affinity binding site (CaMKIIα):

CompoundTarget Binding SiteRelative Affinity (vs. GHB)Reference
This compoundHigh-affinity GHB site (CaMKIIα)~27 times greater medkoo.com
This compoundHigh-affinity GHB site (CaMKIIα)~39 times greater wikipedia.orgwikiwand.com

This exploration highlights CaMKIIα as the principal high-affinity target identified for this compound, with detailed insights into its binding site within the hub domain. The demonstrated lack of significant binding to numerous other CNS targets emphasizes its specificity. Furthermore, the identification of MCT1 and MCT2 as transporters for this compound provides crucial information regarding its pharmacokinetic properties and brain uptake.

Mechanistic Investigations of Hocpca S Biological Activity in Cellular and Animal Models

Modulation of CaMKIIα Signaling Pathways in Pathological States

CaMKIIα is a key mediator of both physiological and pathological Ca²⁺ signals downstream of glutamate (B1630785) receptor activation nih.govresearchgate.net. In pathological states like cerebral ischemia and excitotoxicity, CaMKIIα becomes dysregulated, contributing to neuronal damage nih.govresearchgate.netresearchgate.net. HOCPCA has been shown to modulate these dysregulated CaMKIIα signaling pathways nih.govresearchgate.netbiorxiv.org.

Influence on Autophosphorylation of CaMKIIα (e.g., Thr286)

Autophosphorylation at specific residues, such as Thr286, is a critical step in CaMKIIα activation, leading to Ca²⁺-independent autonomous activity pnas.orgbiorxiv.org. In ischemic conditions, CaMKIIα is rapidly activated, resulting in increased autophosphorylation and translocation nih.govbiorxiv.org. Studies have investigated this compound's effect on Thr286 autophosphorylation, particularly in the context of ischemia.

Research indicates that this compound can normalize cytosolic Thr286 autophosphorylation after ischemia in mice nih.govresearchgate.netbiorxiv.orgnih.gov. While ischemia can lead to a decrease in cytosolic pThr286, this compound treatment has been shown to restore these levels to that observed in sham conditions nih.gov. For instance, one study reported a 66% increase in cytosolic Thr286 phosphorylation with this compound treatment after ischemia nih.gov. However, this compound does not appear to directly affect Thr286 autophosphorylation under basal or Ca²⁺-stimulated conditions in cultured neurons pnas.orgresearchgate.net. This suggests that this compound's effect on Thr286 phosphorylation is primarily observed in pathological states where CaMKIIα is dysregulated nih.govpnas.org.

ConditionCytosolic pThr286 Levels (Relative to Sham)Citation
Ischemia (Saline Treatment)Decreased nih.gov
Ischemia (this compound Treatment)Restored towards Sham levels (66% increase) nih.gov

Effects on Proteolytic Processing and Constitutively Active CaMKII Fragments

Under ischemic conditions, CaMKII can undergo proteolytic processing, particularly by calpains, leading to the generation of constitutively active kinase fragments researchgate.netnih.gov. This unregulated kinase activity is thought to contribute to excessive substrate phosphorylation and neuronal cell death after ischemia researchgate.netnih.gov.

This compound treatment has been observed to downregulate the ischemia-specific expression of a constitutively active CaMKII kinase proteolytic fragment nih.govresearchgate.netbiorxiv.orglatrobe.edu.aunih.gov. This suggests that this compound may influence CaMKII cleavage after ischemia through its interaction with the hub domain nih.gov. While the exact role of these proteolytic fragments in neuronal death and the mechanism by which this compound reduces their expression require further investigation, this effect is considered a potential contributor to this compound's ability to reverse CaMKII dysregulation nih.gov.

Impact on Subcellular Localization and Protein-Protein Interactions

CaMKIIα undergoes translocation to the postsynaptic density (PSD) in excitatory synapses following activation, where it interacts with proteins like the NMDA receptor subunit GluN2B pnas.orgbiorxiv.org. This subcellular targeting is crucial for its role in synaptic plasticity pnas.orgbiorxiv.org.

Research indicates that this compound can reduce the colocalization of CaMKIIα with GluN2B in vitro biorxiv.org. While total CaMKIIα expression in membrane or cytosolic fractions may not be affected by this compound in stroke-injured tissue, the compound's influence on its interaction with key synaptic proteins like GluN2B suggests an impact on its subcellular function in pathological states pnas.orgbiorxiv.org. The binding of this compound to the hub domain, which is involved in holoenzyme oligomerization and dynamics, is believed to alter holoenzyme functionality, potentially affecting its interactions and localization pnas.orgbiorxiv.orgresearchgate.net.

Neuroprotective Mechanisms of this compound

This compound has demonstrated neuroprotective effects in various models of neurological injury, including experimental stroke and excitotoxicity nih.govpnas.orgresearchgate.netresearchgate.net. Its neuroprotective mechanisms are linked to its modulation of CaMKIIα signaling and its influence on cellular responses to injury nih.govresearchgate.netresearchgate.net.

Attenuation of Excitotoxicity-Induced Neuronal Damage

Excitotoxicity, caused by excessive stimulation of glutamate receptors, is a significant contributor to neuronal damage in conditions like stroke pnas.orgresearchgate.netwikipedia.org. Elevated levels of glutamate lead to excessive calcium influx, activating enzymes like CaMKII and initiating cell death pathways wikipedia.orgfrontiersin.org.

Studies have shown that this compound can attenuate excitotoxicity-induced neuronal damage pnas.orgresearchgate.net. In cultured cortical neurons exposed to glutamate, this compound treatment improved cell survival pnas.orgresearchgate.net. This neuroprotective effect is particularly observed under states of pathological CaMKIIα activation, indicating that this compound's protective action is dependent on the dysregulation of CaMKII pnas.org. The ability of this compound to modulate aberrant CaMKII signaling, including normalizing Thr286 autophosphorylation and reducing constitutively active fragments, likely contributes to its protective effect against excitotoxicity nih.govpnas.org.

Modulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between reactive oxygen species production and antioxidant defenses, plays a role in neuronal injury in various neurological disorders acs.orgresearchgate.netfrontiersin.org.

Recent studies suggest that this compound may also exert neuroprotection by modulating oxidative stress responses researchgate.netnih.gov. In a glaucoma model, which involves neuronal injury partly due to oxidative stress, this compound significantly mitigated retinal ganglion cell loss induced by oxidative stress and elevated pressure researchgate.netnih.gov. The study indicated that this compound restored CaMKIIα and β levels and modulated oxidative stress and neuroinflammatory responses, suggesting a multi-faceted neuroprotective mechanism researchgate.netnih.gov.

Regulation of Neuroinflammatory Processes and Microglial Activity

Studies have indicated that this compound can modulate neuroinflammatory responses in experimental models. In a glaucoma model, this compound was observed to modulate neuroinflammatory responses. tocris.com, fishersci.at, genecards.org Following experimental stroke in mice, this compound has also been reported to dampen inflammatory changes. bio-techne.com, pharmakb.com While the precise mechanisms by which this compound influences microglial activity are still under investigation, its ability to mitigate neuroinflammation suggests an impact on the processes mediated by these resident immune cells of the central nervous system.

Preservation of Neuronal Function and Integrity

This compound has demonstrated the capacity to preserve neuronal function and integrity in preclinical settings. In a glaucoma model, treatment with this compound significantly mitigated retinal ganglion cell (RGC) loss induced by oxidative stress and elevated pressure. tocris.com, fishersci.at, genecards.org This preservation of RGCs indicates a protective effect on neuronal populations vulnerable to damage in this condition. Furthermore, this compound treatment was shown to restore levels of CaMKIIα and CaMKIIβ, contributing to the preservation of RGC integrity. tocris.com, fishersci.at In the context of stroke, this compound has been observed to improve hippocampal neuronal activity. bio-techne.com The compound's interaction with CaMKIIα is believed to play a role in conferring sustained neuroprotection in the brain. bio-techne.com Selective binding of GHB analogs, including this compound, to the CaMKIIα hub domain and the resulting stabilization of the hub oligomer complex are suggested mechanisms underlying pronounced neuroprotective effects in cultured neurons exposed to chemical insult and in mouse models of ischemia. nih.gov this compound treatment blocked the increase in GluN2B–CaMKIIα colocalization in neurons subjected to excitotoxicity, similar to the effect of the CaMKII-specific inhibitor tat-CN21, further supporting a CaMKIIα-mediated neuroprotective effect. nih.gov

Effects on Sensorimotor Function and Cognitive Endpoints in Preclinical Stroke Models

Preclinical studies utilizing various mouse models of stroke, including distal middle cerebral artery occlusion (dMCAO), permanent middle cerebral artery occlusion (pMCAO), photothrombotic stroke (PTS), and thromboembolic stroke, have investigated the effects of this compound on functional recovery. wikipedia.org, tocris.com, bio-techne.com, mpg.de, tocris.com, nih.gov, pharmakb.com, mdpi.com

This compound has consistently been shown to improve sensorimotor function after experimental stroke in mice. bio-techne.com, tocris.com, bio-techne.com, mpg.de, tocris.com, nih.gov, pharmakb.com, mdpi.com This has been assessed using various tasks designed to evaluate motor coordination and sensory responses. nih.gov, pharmakb.com

Beyond sensorimotor deficits, this compound has also shown positive effects on cognitive endpoints in preclinical stroke models. Improved hippocampal neuronal activity and working memory have been observed following stroke in mice treated with this compound. tocris.com, bio-techne.com, mpg.de, tocris.com

Investigation of Brain Permeability and Transport Mechanisms

For a compound to exert central nervous system effects, it must be able to cross the blood-brain barrier (BBB). This compound has been described as brain permeable. wikipedia.org, bio-techne.com, nih.gov Investigations into the mechanisms by which this compound enters the brain have provided evidence for carrier-mediated transport. uni.lu, uni-freiburg.de, researchgate.net, nih.gov

Studies suggest that this compound is a substrate for monocarboxylate transporters (MCTs), particularly MCT1. uni.lu, uni-freiburg.de, researchgate.net, nih.gov In vitro uptake studies using Xenopus laevis oocytes expressing different MCT subtypes demonstrated that this compound inhibited the uptake of the endogenous MCT substrate L-lactate and was transported by MCT1 and MCT2. uni.lu, uni-freiburg.de, researchgate.net

Further in vivo studies in mice have confirmed that MCT1 plays a significant role in the brain entry of this compound. uni.lu, uni-freiburg.de, researchgate.net Coadministration of the MCT inhibitor AR-C141990 inhibited the brain penetration of this compound in a dose-dependent manner. uni.lu, uni-freiburg.de, researchgate.net

Methodological Approaches in Hocpca Research

In Vitro Binding Assays

In vitro binding assays are fundamental in determining the affinity and selectivity of a ligand for its target protein. researchgate.net For HOCPCA, radioligand binding assays have been crucial for characterizing its interaction with the high-affinity GHB binding site. researchgate.net These experiments typically utilize a tritiated version of the compound, [3H]this compound, to quantify its binding to brain tissue homogenates or cells expressing the target receptor. researchgate.netresearchgate.net

Saturation binding experiments, where tissue preparations are incubated with increasing concentrations of [3H]this compound, allow for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum receptor density (Bmax). researchgate.net Competition assays are also performed, where the ability of unlabeled compounds (like GHB or this compound itself) to displace [3H]this compound is measured. researchgate.net

Research has shown that the binding of [3H]this compound is pH-dependent, with a significantly higher affinity observed at pH 6.0 compared to pH 7.4. researchgate.netspringernature.com Despite the difference in affinity, the Bmax values remain similar across these pH levels. researchgate.netspringernature.com These assays have confirmed that this compound selectively targets the high-affinity GHB binding site, which was later identified as CaMKIIα. nih.govresearchgate.net

ParameterValue (pH 6.0)Value (pH 7.4)Source
Kd (Binding Affinity) 73.8 nM2312 nM researchgate.netspringernature.com
Bmax (Receptor Density) Similar at both pH levelsSimilar at both pH levels researchgate.netspringernature.com

Autoradiography Techniques (In Vitro and Ex Vivo)

Autoradiography is a powerful imaging technique used to visualize the anatomical distribution of radiolabeled substances within tissues. springernature.comsanquin.org In this compound research, both in vitro and ex vivo autoradiography have been employed to map the location of its binding sites in the brain. nih.govrevvity.com

In Vitro Autoradiography : This method involves incubating frozen brain sections with a solution containing a radiolabeled ligand, such as [3H]this compound. springernature.comrevvity.com The sections are then washed to remove unbound ligand, dried, and exposed to film or a phosphor imaging plate to detect the radioactive signal. springernature.comrevvity.com Studies using this technique have demonstrated that [3H]this compound binding sites are present in high density in the cortex and hippocampal regions of the rodent brain, which corresponds to the known expression patterns of the high-affinity GHB sites. researchgate.netspringernature.comspringernature.com This method has proven that [3H]this compound is a highly sensitive radioligand with excellent signal-to-noise ratios, making it a valuable tool for quantitative analysis of these sites. researchgate.netnih.gov

Ex Vivo Autoradiography : In this approach, the radiolabeled compound is administered to a live animal. revvity.com After a designated time, the animal is euthanized, and the brain is removed, frozen, and sectioned. revvity.com The tissue sections are then exposed to a detection system to visualize the distribution of the ligand, reflecting where it bound in the living brain. revvity.com This technique has been used to confirm the brain penetration of this compound and to study the distribution of its binding sites in vivo. researchgate.net

The use of radiolabeled this compound, including both [3H]this compound and [11C]this compound, has been instrumental in selectively probing the high-affinity GHB binding sites through these autoradiographic methods. nih.govresearchgate.net

Thermal Shift Assays for Protein Stability Analysis

Thermal shift assays, also known as differential scanning fluorimetry, are used to assess the thermal stability of a protein and how it is affected by ligand binding. creative-bioarray.comnih.gov The principle is that ligand binding typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm). creative-bioarray.comnih.gov

This technique has been applied to study the interaction between this compound and its molecular target, CaMKIIα. nih.gov In these assays, purified CaMKIIα hub protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. nih.gov As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. nih.gov The temperature at which 50% of the protein is unfolded is the Tm.

When this compound is included in the assay, it binds to the CaMKIIα hub domain, leading to a substantial stabilizing effect on the oligomeric state of the protein. nih.govresearchgate.net This stabilization is observed as a significant increase in the protein's melting temperature. nih.gov These findings provide direct evidence that this compound binding confers increased stability to the CaMKIIα holoenzyme, which is believed to be a key part of its mechanism of action. nih.gov

Western Blot Analysis for Protein Expression and Phosphorylation States

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. It is particularly useful for assessing total protein expression levels and for examining post-translational modifications, such as phosphorylation. In this compound research, this method has been used to investigate the compound's effects on CaMKIIα signaling pathways, especially in the context of cerebral ischemia. nih.gov

Following an ischemic insult, CaMKIIα activity is dysregulated, leading to changes in its autophosphorylation status. nih.gov Researchers have used Western blotting to measure the levels of total CaMKIIα and its phosphorylated forms, such as phospho-Thr286 (pThr286), in different subcellular fractions of brain tissue from animal models of stroke. nih.govcreative-biolabs.com

Studies have shown that while this compound treatment does not affect the total expression of CaMKIIα, it significantly modulates its phosphorylation state. nih.gov Specifically, in a mouse model of stroke, ischemia caused a decrease in pThr286 levels in the cytosolic fraction of the peri-infarct cortex. nih.govmdpi.com Treatment with this compound was found to reverse this effect, restoring the phosphorylation of Thr286 to the levels seen in control animals. nih.govmdpi.com This normalization of CaMKIIα autophosphorylation is considered a key aspect of this compound's neuroprotective mechanism. nih.govcreative-biolabs.com

Protein TargetConditionEffect of this compound TreatmentSource
Total CaMKIIα IschemiaNo significant change nih.gov
pThr286-CaMKIIα (Cytosolic) IschemiaNormalized ischemia-induced decrease nih.govmdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard immunoassay used to quantify the concentration of a specific analyte, such as a cytokine, in a biological sample. youtube.com This technique is highly sensitive and specific, making it a valuable tool for studying inflammatory processes. researchgate.netyoutube.com In a typical sandwich ELISA for a cytokine, a capture antibody specific to the cytokine is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (also specific for the cytokine) is then added, followed by an enzyme-linked secondary antibody and a substrate to produce a measurable signal. youtube.com

Research has indicated that this compound exerts neuroprotective effects in part by dampening inflammatory changes following ischemic injury. nih.gov This anti-inflammatory action involves modulating the expression of inflammatory markers. researchgate.net While some studies have measured the mRNA expression of these markers, ELISA would be the standard method to confirm these findings at the protein level by directly quantifying the secretion of pro-inflammatory and anti-inflammatory cytokines in tissue homogenates or culture media. revvity.com This approach would allow researchers to precisely measure how this compound treatment alters the protein levels of specific cytokines involved in the neuroinflammatory response to brain injury.

Electrophysiological Recordings in Neuronal Systems

In the context of this compound research, electrophysiology is essential for understanding the functional consequences of the compound's interaction with CaMKIIα. Studies have shown that in animal models of stroke, treatment with this compound leads to improved hippocampal neuronal activity. nih.gov While the specific techniques were not detailed, such improvements are typically measured using methods like extracellular field recordings to assess synaptic plasticity or whole-cell patch-clamp recordings to analyze the intrinsic firing properties of individual neurons. nih.govspringernature.com These approaches can reveal whether this compound restores normal synaptic function or alleviates aberrant neuronal signaling that occurs after an ischemic insult, providing a functional correlate to its neuroprotective effects observed at the biochemical and behavioral levels. nih.gov

Behavioral Assessments in Animal Models

Behavioral assessments in animal models are critical for evaluating the in vivo efficacy of a compound and its potential as a therapeutic agent. A battery of tests is often used to assess various domains, including sensorimotor function, cognition, and anxiety-like behaviors.

In this compound research, behavioral tests have been instrumental in demonstrating the compound's neuroprotective and restorative effects in mouse models of ischemic stroke. nih.gov Following a surgically induced stroke (e.g., middle cerebral artery occlusion, MCAO), animals exhibit significant deficits in sensorimotor and cognitive functions. nih.gov

To assess functional recovery, researchers have used specific tasks:

Tactile Stimulation Test : This test evaluates somatosensory function by measuring the time it takes for an animal to sense and react to a tactile stimulus applied to its paws. nih.gov

Vibrissae-Paw Task : This task assesses sensorimotor coordination and the ability to respond to sensory input from the whiskers. nih.gov

Cognitive Tasks : Working memory has been assessed in this compound-treated animals following stroke.

Studies have consistently shown that this compound treatment improves performance in these tasks. nih.gov For example, mice treated with this compound after a stroke showed a significant improvement in the time taken to sense a stimulus in the tactile stimulation test compared to saline-treated control animals. nih.gov These findings demonstrate that this compound's molecular effects on CaMKIIα translate into meaningful functional recovery in a preclinical setting. nih.gov

Behavioral TestAnimal ModelEffect of this compound TreatmentSource
Tactile Stimulation Task dMCAO Stroke (Mouse)Improved sensorimotor function nih.gov
Vibrissae-Paw Task dMCAO Stroke (Mouse)Improved sensorimotor function nih.gov
Working Memory Assessment Stroke (Mouse)Improved cognitive function

Computational Chemistry and Molecular Modeling for Ligand Design and Binding Pose Analysis

Computational chemistry and molecular modeling are indispensable tools in the study of this compound, providing deep insights into its interactions with biological targets. These in silico techniques allow researchers to predict and analyze the binding modes of this compound and to guide the design of new, potentially more effective, derivatives.

Recent research has highlighted the importance of molecular modeling in understanding the selectivity of this compound and other γ-hydroxybutyrate (GHB) analogs for the α-isoform of Ca2+/Calmodulin-dependent protein kinase II (CaMKIIα) biorxiv.org. These computational approaches have been instrumental in identifying key residues within the CaMKIIα hub domain that are crucial for ligand binding biorxiv.org.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are pivotal for determining the molecule's optimal three-dimensional geometry, electronic properties, and vibrational frequencies. While specific DFT studies focused solely on this compound are not extensively detailed in publicly available literature, the application of DFT to similar cyclopentene (B43876) derivatives and carboxylic acids is well-established digitellinc.commit.edursc.orgmdpi.com. These studies provide a framework for how DFT can be applied to this compound to understand its intrinsic chemical reactivity and to parameterize molecular mechanics force fields for more extensive simulations. DFT calculations can elucidate the distribution of electron density within the this compound molecule, identifying regions that are crucial for intermolecular interactions.

Table 1: Representative Parameters for DFT Calculations of Carboxylic Acid Derivatives
ParameterTypical Value/MethodPurpose in this compound Research
FunctionalB3LYP, M06-2XApproximation of the exchange-correlation energy.
Basis Set6-31G*, 6-311++G(d,p)Mathematical description of the atomic orbitals.
Solvation ModelPolarizable Continuum Model (PCM)Simulates the effect of a solvent on the molecule's properties.
Calculated PropertiesOptimized geometry, HOMO/LUMO energies, electrostatic potentialPrediction of molecular shape, reactivity, and interaction sites.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex jpsionline.comnih.govbv-brc.orgresearchgate.net. In this compound research, docking is used to predict its binding pose within the active site of its biological target, such as the CaMKIIα hub domain nih.govresearchgate.netnih.govpnas.orgnih.gov. These predictions are crucial for understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the this compound-protein complex.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the predicted protein-ligand complex over time researchgate.netacs.orggithub.ionottingham.ac.uknih.gov. MD simulations provide a detailed view of the conformational changes that may occur upon this compound binding and can help to refine the binding mode predicted by docking. These simulations are governed by a set of parameters known as a force field, which defines the potential energy of the system.

Table 2: Typical Parameters for Molecular Docking and Dynamics Simulations of Protein-Ligand Complexes
Simulation StageParameter/SoftwareTypical Application in this compound Research
Molecular DockingAutoDock, Glide, GOLDPrediction of this compound's binding pose in the target protein's active site.
Force FieldAMBER, CHARMM, GROMOSDescribes the energetics of the atoms and bonds in the simulation.
Water ModelTIP3P, SPC/EExplicitly represents the solvent environment.
Simulation Time100 ns - 1 µsDuration of the simulation to observe dynamic events.
AnalysisRMSD, RMSF, Hydrogen Bond AnalysisEvaluation of complex stability and key interactions.

Structural bioinformatic analysis complements molecular modeling by providing a broader context for the interaction of this compound with its biological targets nih.govnih.govsemanticscholar.org. This approach involves the analysis of known protein structures and sequences to identify conserved binding motifs, predict ligand-binding sites, and understand the evolutionary context of the target protein youtube.comyoutube.com. For this compound, structural bioinformatics can be used to compare the binding pocket of CaMKIIα with other kinases to understand its binding selectivity. By analyzing the structural and chemical properties of the binding site, researchers can gain insights into why this compound binds preferentially to this specific target. This information is invaluable for the rational design of new ligands with improved affinity and selectivity.

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Oligomeric State Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful biophysical technique used to study the structure of macromolecules in solution nih.govacs.orgnih.govresearchgate.netacs.orgdesy.denih.govresearchgate.netnews-medical.netnih.gov. It provides information about the size, shape, and oligomeric state of molecules at low resolution. While there are no specific published studies to date that have employed SAXS to directly analyze this compound, the technique holds significant potential for investigating the effects of this compound on its biological targets.

For instance, SAXS could be used to study the conformational changes in the CaMKIIα holoenzyme upon binding of this compound. By comparing the scattering profiles of the protein in the presence and absence of the ligand, researchers could determine if this compound binding induces a more compact or extended conformation of the enzyme. Furthermore, since CaMKIIα exists as a large oligomeric complex, SAXS would be an ideal technique to investigate whether this compound binding affects the oligomeric state of the holoenzyme, potentially by stabilizing or destabilizing the assembly. Such studies would provide crucial insights into the mechanism by which this compound exerts its neuroprotective effects.

Table 3: Potential Applications of SAXS in this compound Research
Parameter MeasuredInformation GainedRelevance to this compound
Radius of Gyration (Rg)Overall size and compactness of the molecule.Detecting this compound-induced conformational changes in its target protein.
Maximum Dimension (Dmax)The longest distance within the particle.Assessing changes in the overall shape of the target protein upon this compound binding.
Molecular WeightDetermination of the oligomeric state.Investigating if this compound modulates the oligomerization of its target.
Pair-Distance Distribution Function (P(r))Distribution of distances between all pairs of electrons in the particle.Provides a detailed fingerprint of the particle's shape in solution.

Future Research Directions and Unanswered Questions

Elucidation of Precise Molecular Mechanisms of Action Beyond Hub Stabilization

While the stabilization of the CaMKIIα hub domain is a recognized mechanism of HOCPCA, the precise molecular consequences of this interaction are not fully understood. nih.govlatrobe.edu.au Future studies should aim to unravel the downstream signaling cascades affected by this stabilization. It is known that this compound can normalize cytosolic Thr286 autophosphorylation after ischemia and downregulate the ischemia-specific expression of a constitutively active CaMKII kinase proteolytic fragment. latrobe.edu.aunih.gov However, the exact link between hub stabilization and these specific effects requires further investigation. nih.govlatrobe.edu.au Additionally, exploring how this compound's binding to the hub domain influences the broader protein-protein interaction network of CaMKIIα could reveal novel therapeutic targets. Research into this compound's effects on dampening inflammatory changes is also an area that warrants deeper exploration to understand its full protective mechanism. nih.govnih.gov

Investigation of Tissue- and Injury-Specific Responses to this compound

Initial studies have demonstrated the neuroprotective effects of this compound in various models of neuronal injury, including different models of stroke and glaucoma. nih.govresearchgate.netnih.gov However, the therapeutic window and the magnitude of the protective effect have been shown to differ between these models, suggesting that the response to this compound may be tissue- and injury-specific. nih.gov For instance, discrepancies in CaMKIIα's subcellular location and autophosphorylation kinetics have been observed in different ischemia models, which could influence the efficacy of this compound. nih.gov A systematic investigation into how different pathological conditions and cell types within the central nervous system respond to this compound is crucial. This line of inquiry will be essential for identifying the specific neurological disorders where this compound could be most effective and for tailoring potential therapeutic strategies.

Role of this compound in Addressing Pathological Dysregulation of CaMKIIα

Pathological dysregulation of CaMKIIα is a hallmark of various neurological conditions, including ischemic stroke. latrobe.edu.aubiorxiv.orgunimelb.edu.au This dysregulation can manifest as increased autonomous activity, altered autophosphorylation, and translocation to different subcellular compartments. nih.govbiorxiv.org this compound has been shown to counteract these pathological changes by, for example, reversing the ischemia-induced decrease in cytosolic Thr286 autophosphorylation and downregulating the production of a constitutively active fragment of CaMKIIα. nih.govbiorxiv.org Future research should focus on a more comprehensive understanding of how this compound modulates the various facets of CaMKIIα dysregulation. Investigating its effects on other post-translational modifications of CaMKIIα and its influence on the kinase's interaction with its diverse array of substrates under pathological conditions will be critical.

Development of Novel this compound Analogs for Enhanced Selectivity and Efficacy

This compound is a cyclic analog of γ-hydroxybutyrate (GHB) and has shown a high affinity and selectivity for the CaMKIIα hub domain. nih.govunimelb.edu.au The development of novel analogs of this compound presents a promising avenue for enhancing its therapeutic properties. For instance, the stereoisomer (R)-HOCPCA has been identified as having a significantly higher affinity than GHB. epa.govconsensus.app By systematically modifying the chemical structure of this compound, it may be possible to develop new compounds with even greater selectivity for CaMKIIα, thereby reducing the potential for off-target effects. nih.gov Furthermore, medicinal chemistry efforts could focus on improving the pharmacokinetic properties of these analogs to enhance their bioavailability and brain penetration. The successful synthesis of radiolabeled this compound, such as [11C]this compound, serves as a foundation for the development of new ligands for in vivo studies. researchgate.netku.dk

Integration with Other Neuroprotective Strategies

The complexity of neuronal injury often necessitates a multi-faceted therapeutic approach. This compound has been shown to be effective in combination with the thrombolytic agent alteplase (tPA) in a model of thromboembolic stroke, suggesting its potential for use in integrated therapeutic strategies. nih.govlatrobe.edu.aunih.gov Future research should explore the synergistic effects of this compound with other neuroprotective agents that act on different cellular pathways. For example, combining this compound with antioxidants, anti-inflammatory drugs, or compounds that target other aspects of excitotoxicity could lead to more robust and comprehensive neuroprotection. nih.gov Such combination therapies could offer a more effective approach to treating complex neurological disorders like stroke and neurodegenerative diseases.

Potential for Radiolabeled this compound in Advanced Neuroimaging Research

The development of radiolabeled versions of this compound, specifically [3H]this compound and [11C]this compound, has opened up new possibilities for advanced neuroimaging research. researchgate.netku.dknih.gov [3H]this compound has proven to be a highly sensitive tool for in vitro autoradiography, allowing for the detailed mapping of CaMKIIα (formerly known as the high-affinity GHB binding site) in the brain. nih.govresearchgate.net The synthesis of [11C]this compound is a crucial step toward the development of ligands for in vivo positron emission tomography (PET) imaging. researchgate.netku.dk This would enable researchers to visualize and quantify the distribution and density of CaMKIIα in the living brain, providing invaluable insights into its role in both normal brain function and in various neurological and psychiatric disorders. Further development of such radiotracers could revolutionize our ability to diagnose and monitor the progression of diseases associated with CaMKIIα dysregulation.

Table of Research Findings on this compound

Research Area Key Findings References
Molecular Mechanism Stabilizes the CaMKIIα hub domain, normalizes cytosolic Thr286 autophosphorylation, and downregulates an ischemia-specific CaMKII fragment. nih.govlatrobe.edu.aunih.gov
Tissue-Specific Response Neuroprotective effects observed in various stroke models and a glaucoma model, with varying efficacy. nih.govresearchgate.netnih.gov
CaMKIIα Dysregulation Reverses ischemia-induced increases in CaMKIIα autophosphorylation and cleavage. nih.govbiorxiv.orgbiorxiv.org
Analog Development (R)-HOCPCA shows higher affinity than GHB; potential for developing more selective and efficacious analogs. epa.govconsensus.app
Combination Therapy Effective in combination with alteplase (tPA) in a thromboembolic stroke model. nih.govlatrobe.edu.aunih.gov

| Neuroimaging | [3H]this compound is a sensitive tool for autoradiography; [11C]this compound development opens doors for PET imaging. | researchgate.netku.dknih.govresearchgate.net |

Table of Compounds Mentioned

Compound Name Abbreviation
3-hydroxycyclopent-1-enecarboxylic acid This compound
Ca2+/calmodulin-dependent protein kinase II alpha CaMKIIα
γ-hydroxybutyrate GHB

Q & A

Q. What are the optimal synthetic routes and characterization methods for HOCPCA?

this compound (3-hydroxycyclopent-1-enecarboxylic acid) is synthesized via a multi-step process involving cyclization and hydroxylation. An improved method utilizes lithium trimethoxyborotritide for tritium labeling, enabling high-efficiency production of [³H]-HOCPCA for binding studies. Characterization includes nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) for purity assessment. Tritium labeling efficiency is quantified using liquid scintillation counting .

Q. How does this compound achieve selectivity for GHB binding sites in the CNS?

this compound exhibits 27-fold higher affinity for high-affinity GHB binding sites compared to GHB itself, with no cross-reactivity at GABAA/GABAB receptors. Selectivity is validated through competitive binding assays using radioligands like [³H]NCS-382, coupled with screening against 45+ CNS targets (e.g., neurotransmitter receptors, transporters). The Cheng-Prusoff equation is applied to calculate inhibition constants (Ki) in these assays .

Q. What experimental models are used to assess this compound’s blood-brain barrier (BBB) permeability?

BBB penetration is evaluated using in vitro models (e.g., PAMPA-BBB assays) and in vivo pharmacokinetic studies in rodents. Brain-to-plasma concentration ratios are measured post-administration via LC-MS/MS. This compound demonstrates robust BBB permeability, with brain concentrations peaking within 30 minutes .

Advanced Research Questions

Q. How does this compound modulate CaMKIIα signaling in post-stroke neuroprotection?

this compound binds to the CaMKIIα hub domain, stabilizing holoenzyme oligomerization and normalizing aberrant Thr286 autophosphorylation in ischemic neurons. This reduces cytosolic CaMKII hyperactivity while preserving physiological signaling. Subcellular fractionation and Western blotting are critical for isolating membrane (P2) and cytosolic (S2) protein pools to track phosphorylation dynamics after middle cerebral artery occlusion (MCAO) .

Q. What methodologies resolve contradictory findings in this compound’s subcellular effects?

Discrepancies in CaMKIIα localization (e.g., synaptic vs. extrasynaptic pools) are addressed by refining subcellular fractionation protocols. For example, synaptic-enriched fractions (e.g., postsynaptic density isolates) improve detection of CaMKIIα translocation. Conflicting data may arise from injury-specific kinetics (e.g., transient vs. permanent MCAO) or timing of post-stroke sampling .

Q. How should experimental stroke models be designed to optimize this compound dosing and timing?

Key parameters include:

  • Model selection : Photothrombotic stroke (PTS) for infarct consistency vs. distal MCAO (dMCAO) for penumbra studies.
  • Dosage : 175 mg/kg intraperitoneal administration at 30 minutes post-occlusion, validated for infarct reduction (~26%) and grip-strength recovery.
  • Outcome measures : T2-weighted MRI for infarct volume, cresyl violet staining, and behavioral tests (e.g., grip strength, rotarod). Combinatorial therapies (e.g., this compound + alteplase) require pharmacokinetic synergy assessments .

Q. What mechanisms underlie this compound’s anti-inflammatory effects in stroke recovery?

this compound downregulates TNF-α, Iba1, and CD68 mRNA in peri-infarct tissue, suggesting microglial modulation. RNA sequencing (RNA-seq) of ischemic cortex and flow cytometry for immune cell profiling are recommended to dissect these pathways. Inflammatory marker quantification at 3 days post-stroke aligns with peak neuroprotection .

Methodological Considerations

Q. How to validate this compound’s target engagement in vivo?

  • Radioligand autoradiography : [³H]-HOCPCA binding in brain slices from Camk2a<sup>−/−</sup> mice confirms CaMKIIα specificity.
  • Thermal shift assays : Measure this compound-induced stabilization of CaMKIIα hub domain oligomers.
  • Behavioral correlation : Dose-dependent recovery in sensorimotor tasks (e.g., grid-walking) links target engagement to functional outcomes .

Q. What statistical approaches address variability in stroke model outcomes?

  • Power analysis : Minimum n=8/group for infarct volume (α=0.05, β=0.2).
  • Data normalization : Express infarct size as % contralateral hemisphere.
  • Mixed-effects models : Account for inter-animal variability in longitudinal behavioral data .

Q. How to prioritize research gaps in this compound’s mechanism of action?

Unresolved questions include:

  • Holoenzyme dynamics : Cryo-EM studies to visualize this compound-bound CaMKIIα conformations.
  • Downstream effectors : Phosphoproteomics to identify CaMKIIα substrates modulated post-stroke.
  • Long-term safety : Chronic dosing studies to assess cognitive/neurodevelopmental impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.